molecular formula C22H39N3O3 B14624748 N-hexadecanoyl-histidine CAS No. 55258-12-3

N-hexadecanoyl-histidine

Cat. No.: B14624748
CAS No.: 55258-12-3
M. Wt: 393.6 g/mol
InChI Key: XHUZOURAPKCNRA-FQEVSTJZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hexadecanoyl-histidine typically involves the reaction of histidine with hexadecanoic acid. The process can be carried out through esterification, where the carboxyl group of hexadecanoic acid reacts with the amino group of histidine. This reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-hexadecanoyl-histidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-hexadecanoyl-histidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexadecanoyl-histidine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and participate in signaling cascades. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions and metabolic processes .

Comparison with Similar Compounds

Uniqueness: N-hexadecanoyl-histidine is unique due to its specific acyl chain length, which influences its physicochemical properties and biological activities. The presence of the histidine moiety also imparts unique reactivity and interaction capabilities compared to other N-acyl amino acids .

Properties

CAS No.

55258-12-3

Molecular Formula

C22H39N3O3

Molecular Weight

393.6 g/mol

IUPAC Name

(2S)-2-(hexadecanoylamino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C22H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)25-20(22(27)28)16-19-17-23-18-24-19/h17-18,20H,2-16H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t20-/m0/s1

InChI Key

XHUZOURAPKCNRA-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

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